Lithium;cyclopenta-1,3-diene
Description
Significance of Cyclopentadienyl (B1206354) Ligands in Coordination Chemistry
The cyclopentadienyl (Cp) ligand is one of the most important ligands in organometallic chemistry, second only to carbon monoxide. gla.ac.uk Its ubiquity stems from its remarkable ability to stabilize metal centers across the periodic table in various oxidation states. solubilityofthings.com The Cp ligand is an aromatic, five-membered ring with a delocalized π-electron system, which can bond to a metal in several modes, the most common being the η⁵-coordination where all five carbon atoms are bonded to the metal. uleth.ca
A key feature of the Cp ligand is its role as a "spectator" ligand, meaning it often remains inert to many nucleophiles and electrophiles, providing a stable coordination environment that allows for chemical transformations to occur at the metal center or other coordinated ligands. solubilityofthings.com This stability and the steric bulk provided by the Cp ring and its derivatives are crucial in many catalytic applications, such as olefin polymerization and hydrogenation. uleth.canumberanalytics.com The electronic properties of the Cp ligand can be fine-tuned by adding substituents to the ring, which in turn modifies the reactivity and catalytic activity of the resulting metal complex. nih.gov
Overview of Alkali Metal Cyclopentadienides in Chemical Synthesis
Alkali metal cyclopentadienides, including the lithium, sodium, and potassium salts, are the most common reagents used to introduce the Cp ligand. thieme-connect.de These compounds are typically prepared by the deprotonation of cyclopentadiene (B3395910) or its dimer, dicyclopentadiene (B1670491). wikipedia.orglu.se For instance, lithium cyclopentadienide (B1229720) is commonly synthesized by reacting cyclopentadiene with butyllithium (B86547). wikipedia.org
The bonding in alkali metal cyclopentadienides is primarily ionic, which accounts for their high reactivity. thieme-connect.deontosight.ai In the solid state, they often form polymeric "polydecker" sandwich structures, with the metal cations situated between the cyclopentadienyl rings. wikipedia.org In solution, their structure can vary from contact ion pairs (CIPs) to solvent-separated ion pairs (SSIPs), depending on the solvent. researchgate.net These reagents are indispensable in transmetalation reactions for the synthesis of d- and f-block metallocenes and other cyclopentadienyl complexes. thieme-connect.deresearchgate.net
Scope and Research Focus on Lithium Cyclopentadienide Systems
Lithium cyclopentadienide, in particular, is a widely utilized reagent due to its commercial availability in solutions like tetrahydrofuran (B95107) (THF). wikipedia.org Current research continues to explore its applications in various fields. In organic synthesis, it serves as a potent nucleophile for creating carbon-carbon bonds and complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai
A significant area of research is the development of functionalized lithium cyclopentadienides. numberanalytics.com By introducing specific functional groups onto the cyclopentadienyl ring at the lithium salt stage, chemists can synthesize tailor-made transition metal complexes with desired catalytic or material properties. thieme-connect.de These functionalized systems are investigated for their unique structural features and their potential in selective chemical transformations. numberanalytics.com Furthermore, there is ongoing theoretical and experimental work to better understand the structure, bonding, and solution behavior of lithium cyclopentadienide and its derivatives to optimize their use in synthesis and catalysis.
Data Tables
Physical and Chemical Properties of Lithium Cyclopentadienide
| Property | Value | Reference |
| Chemical Formula | C₅H₅Li | wikipedia.org |
| Molar Mass | 72.04 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless solid (often pink due to impurities) | wikipedia.org |
| Density | 1.064 g/cm³ | wikipedia.org |
| Solubility in Water | Decomposes | wikipedia.org |
| Solubility in Organic Solvents | Soluble in THF, dimethoxyethane | wikipedia.org |
| Structure (Solid State) | Polydecker sandwich complex | wikipedia.org |
Representative Reactions of Lithium Cyclopentadienide
| Reactant | Product | Reaction Type | Reference |
| Butyllithium (in the synthesis of LiCp) | Lithium cyclopentadienide + Butane | Deprotonation | wikipedia.org |
| Metal Halides (e.g., FeCl₂) | Metallocenes (e.g., Ferrocene) | Transmetalation | researchgate.net |
| Alkyl Halides | Alkyl-substituted cyclopentadienes | Nucleophilic Substitution | lu.se |
| Carbonyl Compounds | Cyclopentadienyl-substituted alcohols | Nucleophilic Addition | ontosight.ai |
| Electrophiles | Substituted cyclopentadienyl complexes | Electrophilic Attack | uleth.ca |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;cyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.Li/c1-2-4-5-3-1;/h1-3H,4H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOHRTAOCDVTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C=CC=[C-]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555241 | |
| Record name | Lithium cyclopenta-1,3-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16733-97-4 | |
| Record name | Lithium cyclopenta-1,3-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Lithium Cyclopentadienide and Its Derivatives
Classic Deprotonation Routes of Cyclopentadiene (B3395910)
The most common approach to synthesizing lithium cyclopentadienide (B1229720) involves the deprotonation of cyclopentadiene. With a pKa of approximately 16, the methylene (B1212753) protons of cyclopentadiene are sufficiently acidic to be removed by a variety of strong lithium bases. wikipedia.org This acidity stems from the formation of the stable, aromatic cyclopentadienyl (B1206354) anion upon deprotonation.
Utilizing Organolithium Bases
Organolithium reagents are highly effective bases for the deprotonation of cyclopentadiene and its substituted analogues. thieme-connect.de Butyllithium (B86547) (n-BuLi) is the most frequently employed base for this transformation, reacting readily to form lithium cyclopentadienide and butane. wikipedia.org
The general reaction is: C₅H₆ + R-Li → Li⁺C₅H₅⁻ + R-H (where R is typically butyl, methyl, etc.)
This method is widely applicable and can be performed in a range of aprotic solvents. thieme-connect.de The choice of solvent can influence the reaction rate and the nature of the product, which is often handled as a solution. wikipedia.orgthieme-connect.de While tetrahydrofuran (B95107) (THF) and diethyl ether are common, the reaction also proceeds effectively in non-polar hydrocarbon solvents. thieme-connect.de Methyllithium (MeLi) is another suitable, albeit less common, organolithium base for this purpose. thieme-connect.de
Table 1: Synthesis of Lithium Cyclopentadienides via Deprotonation with Organolithium Bases This table is interactive. You can sort and filter the data.
| Cyclopentadiene Precursor | Organolithium Base | Solvent(s) | Conditions | Yield | Reference(s) |
|---|---|---|---|---|---|
| Cyclopentadiene (C₅H₆) | n-Butyllithium (BuLi) | Tetrahydrofuran (THF) | Low Temperature | Commercially available as solution | wikipedia.orgthieme-connect.de |
| Cyclopentadiene (C₅H₆) | n-Butyllithium (BuLi) | Diethyl Ether | Low Temperature | Not specified | thieme-connect.de |
| Cyclopentadiene (C₅H₆) | n-Butyllithium (BuLi) | Pentane, Hexane | Low Temperature | Not specified | thieme-connect.de |
| Cyclopentadiene (C₅H₆) | n-Butyllithium (BuLi) | Benzene (B151609), Toluene (B28343) | Low Temperature | Not specified | thieme-connect.de |
| Cyclopentadiene (C₅H₆) | Methyllithium (MeLi) | Not specified | Not specified | Not specified | thieme-connect.de |
| (Dimethylphenylsilyl)cyclopentadiene | n-Butyllithium (1.6 M in hexanes) | Hexanes | Stirred 15h at 25°C | 90% | thieme-connect.de |
| (Diphenylphosphino)cyclopentadiene | n-Butyllithium (BuLi) | Diethyl Ether | Room temp, 1.5h | 100% | thieme-connect.de |
Application of Lithium Hydride
Lithium hydride (LiH) provides an alternative route for the deprotonation of cyclopentadiene. vt.edu This reaction produces lithium cyclopentadienide and hydrogen gas, which is the sole byproduct. wikipedia.org
The reaction is: C₅H₆ + LiH → Li⁺C₅H₅⁻ + H₂
This method can be advantageous in industrial settings as it may not require the cryogenic conditions often necessary for reactions with highly reactive organolithium bases like butyllithium. google.com The reaction can be performed at temperatures ranging from 0 to 70°C in various aprotic solvents, such as toluene or hexane. google.com To enhance the reactivity of the metal hydride, catalytic amounts of an amine compound can be added. google.com
Table 2: Synthesis of Cyclopentadienyl Metal Salts using Metal Hydrides This table is interactive. You can sort and filter the data.
| Metal Hydride | Catalyst | Solvent | Temperature | Reference(s) |
|---|---|---|---|---|
| Lithium Hydride (LiH) | Amine Compound (optional) | Aprotic (e.g., Toluene) | 0 - 70°C | google.com |
| Sodium Hydride (NaH) | None specified | Not specified | Not specified | vt.edu |
Deprotonation with Lithium Amide Bases
Lithium amide bases, such as lithium diisopropylamide (LDA) and other lithium dialkylamides, are also capable of deprotonating cyclopentadiene to form LiCp. thieme-connect.de These bases are known for their strong basicity and steric bulk, which can be advantageous in specific synthetic contexts, particularly in the preparation of substituted lithium cyclopentadienides. thieme-connect.deresearchgate.net For instance, lithium dialkylamides have been successfully used to prepare lithium borylcyclopentadienides. thieme-connect.de The use of lithium amide to deprotonate N-H bonds in related heterocyclic systems, like corroles, further demonstrates the utility of this class of bases for generating anionic species. rsc.orgnih.gov
The general reaction is: C₅H₆ + LiNR₂ → Li⁺C₅H₅⁻ + HNR₂ (where R is an alkyl group, e.g., isopropyl)
Table 3: Deprotonation using Lithium Amide Bases This table is interactive. You can sort and filter the data.
| Substrate | Lithium Amide Base | Application | Reference(s) |
|---|---|---|---|
| Cyclopentadiene | Lithium diisopropylamide (LDA) | Synthesis of Alkenyl-Substituted Cyclopentadienides | thieme-connect.de |
| Cyclopentadiene | Lithium dialkylamides | Preparation of Lithium Borylcyclopentadienides | thieme-connect.de |
| 6-dimethylaminofulvene | Lithium anilide | Synthesis of a substituted lithium cyclopentadienide | researchgate.net |
Reductive Synthesis Approaches
An alternative to deprotonation is the direct reduction of cyclopentadiene. This method involves the use of elemental lithium.
Reduction of Cyclopentadiene with Elemental Lithium
Lithium metal can react directly with cyclopentadiene in a reductive process that yields lithium cyclopentadienide and hydrogen gas. rsc.org This dehydrogenation reaction was one of the earliest methods developed for the synthesis of LiCp. ontosight.ai
The reaction is: 2 C₅H₆ + 2 Li → 2 Li⁺C₅H₅⁻ + H₂
The reaction is typically performed in coordinating solvents like tetrahydrofuran (THF), diethyl ether, or liquid ammonia, which help to solvate the resulting lithium cation. rsc.org
Advanced Synthetic Strategies for Substituted Lithium Cyclopentadienides
The synthesis of substituted lithium cyclopentadienides is crucial for tuning the steric and electronic properties of the resulting metal complexes. While deprotonation of a pre-functionalized cyclopentadiene is a common method, several other advanced strategies exist.
Fulvene (B1219640) Chemistry : Fulvenes, which are isomers of substituted benzenes, serve as versatile precursors for functionalized cyclopentadienides. researchgate.net Nucleophilic addition to the exocyclic double bond of a fulvene can generate a substituted cyclopentadienyl anion. This route is particularly effective for synthesizing alkenylcyclopentadienides and derivatives containing imino, aminomethyl, or phosphinomethyl groups. researchgate.net For example, reacting 6-dimethylaminofulvene with lithium anilide results in a substituted lithium cyclopentadienide through an addition-elimination sequence. researchgate.net
Transmetalation : This strategy involves the exchange of a metal or metalloid for lithium. A notable example is the reaction of tris- or tetrakis(trimethylstannyl)cyclopentadienes with butyllithium. thieme-connect.de In this reaction, one of the trimethylstannyl groups is selectively replaced by a lithium atom, affording the corresponding stannyl-substituted lithium cyclopentadienide. thieme-connect.de
Coupling with Active Esters : A more specialized method involves the reaction of N-protected amino acid active esters with lithium cyclopentadienide itself. acs.orgacs.org Typically, two equivalents of CpLi are used, leading to the formation of amino acid-substituted cyclopentadienyl anion equivalents. acs.org X-ray crystallographic studies have shown that these products can exist as dimeric pentafulvenolate-type structures. acs.org
Table 4: Summary of Advanced Synthetic Strategies This table is interactive. You can sort and filter the data.
| Strategy | Precursor Example | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|---|
| Fulvene Route | 6-dimethylaminofulvene | Lithium anilide | (N-phenylformimidoyl)cyclopentadienide | researchgate.net |
| Transmetalation | Tris(trimethylstannyl)cyclopentadiene | Butyllithium | Lithium bis(trimethylstannyl)cyclopentadienide | thieme-connect.de |
| Active Ester Coupling | N,N-dibenzylalanine active ester | Lithium cyclopentadienide | Amino acid-substituted Cp-anion | acs.orgacs.org |
Nucleophilic Carbolithiation of Fulvenes
Nucleophilic carbolithiation offers a direct route to functionalized lithium cyclopentadienides by the addition of an organolithium reagent across the exocyclic double bond of a fulvene. rsc.orgrsc.org This method is particularly effective for creating cyclopentadienide ligands with a functional group attached via a carbon spacer.
A prominent example involves the reaction of 6-N,N-dimethylaminofulvene with various ortho-lithiated heterocycles. researchgate.net The process begins with the lithiation of a heterocycle, such as furan, thiophene, or N-methylpyrrole, using a strong base like tert-butyl lithium. The resulting lithiated intermediate then acts as the nucleophile, attacking the exocyclic carbon of the fulvene. This addition reaction forms a new carbon-carbon bond and generates the corresponding lithium cyclopentadienide intermediate, which incorporates both the dimethylamino-functionalized methyl group and the heterocyclic moiety. researchgate.net These lithiated intermediates are typically generated and used in situ for subsequent reactions, such as transmetallation with titanium tetrachloride (TiCl₄) to produce functionalized titanocenes. researchgate.net
The general scheme for this carbolithiation process can be summarized as follows:
Formation of a lithiated nucleophile (e.g., lithiated heterocycle).
Nucleophilic addition of the lithiated species to the exocyclic double bond of a fulvene (e.g., 6-N,N-dimethylaminofulvene) at low temperatures (-78 °C).
Formation of the functionalized lithium cyclopentadienide intermediate.
This methodology provides a versatile pathway to chiral, N,N-dimethylamino-functionalized metallocenes.
Table 1: Examples of Functionalized Lithium Cyclopentadienide Intermediates via Carbolithiation
| Fulvene Precursor | Lithiated Nucleophile | Resulting Intermediate (before transmetallation) |
| 6-N,N-dimethylaminofulvene | Lithiated Furan | Lithium (1-(furan-2-yl)-1-(dimethylamino)methyl)cyclopentadienide |
| 6-N,N-dimethylaminofulvene | Lithiated Thiophene | Lithium (1-(thiophen-2-yl)-1-(dimethylamino)methyl)cyclopentadienide |
| 6-N,N-dimethylaminofulvene | Lithiated N-methylpyrrole | Lithium (1-(N-methylpyrrol-2-yl)-1-(dimethylamino)methyl)cyclopentadienide |
| 6-N,N-dimethylaminofulvene | p-(N,N-dimethylamino)methylphenyl lithium | Lithium (1-(p-(N,N-dimethylamino)methylphenyl)-1-(dimethylamino)methyl)cyclopentadienide |
Note: The table is based on intermediates inferred from titanocene (B72419) synthesis routes described in the literature. researchgate.net
Carbonyl Addition Reactions to Cyclopentadienides
An alternative strategy for synthesizing functionalized cyclopentadienides involves the reaction of a pre-formed cyclopentadienide anion with a carbonyl-containing electrophile. thieme-connect.de This approach is essentially the reverse of the classic Thiele fulvene synthesis. nih.gov It is particularly useful when the desired functionality might not be compatible with the conditions required for fulvene synthesis or carbolithiation.
This method has been successfully employed to create acylcyclopentadienides. For instance, sodium cyclopentadienide reacts with electrophiles like ethyl formate, methyl acetate, or dimethyl carbonate to yield the corresponding sodium acylcyclopentadienides. thieme-connect.de The scope of this reaction extends to other carbonyl derivatives, including isocyanates and amino acid esters, allowing for the introduction of a wide variety of functional groups. thieme-connect.deacs.org The reaction of cyclopentadienides with alkyl isocyanates, for example, produces carboxamide-substituted cyclopentadienide systems. acs.orgresearchgate.net This route has even been adapted to prepare peptide-substituted Cp anions, demonstrating its utility in creating complex, biochemically relevant ligands. acs.orgresearchgate.net
Similarly, the reaction of sodium cyclopentadienide with imidoyl chlorides serves as a convenient one-pot synthesis for doubly functionalized pentafulvenes, which exist in equilibrium with their cyclopentadienide forms. d-nb.info
Fulvene Routes for Functionalized Cyclopentadienides
Fulvenes are highly versatile precursors for a wide range of functionalized cyclopentadienide derivatives. acs.org These routes are not limited to carbolithiation and encompass a variety of transformations that leverage the reactivity of the fulvene core. acs.orgresearchgate.net
One important variation is the addition-elimination reaction. For example, the treatment of 6-dimethylaminofulvene with lithium anilide results in the formation of lithium [(N-phenylformimidoyl)cyclopentadienide]. researchgate.net This transformation proceeds through a sequence of anilide addition to the exocyclic double bond, followed by the elimination of dimethylamine. researchgate.net
Fulvene-based syntheses are instrumental in preparing:
Alkenylcyclopentadienides acs.orgresearchgate.net
Imino-functionalized Cp compounds acs.orgresearchgate.net
Aminomethyl- or phosphinomethyl-Cp derivatives acs.orgresearchgate.net
Many of the functionalized lithium cyclopentadienides synthesized via these routes have been structurally characterized, revealing the formation of well-defined oligomeric structures where the functional groups play a key role in building the supramolecular framework. acs.orgresearchgate.net
Synthesis from Dicyclopentadiene (B1670491) via Direct Reaction with Group 1 Metals
For the bulk synthesis of metal cyclopentadienides, methods that use dicyclopentadiene directly are economically advantageous, as they bypass the separate step of cracking dicyclopentadiene to monomeric cyclopentadiene via a retro-Diels-Alder reaction. google.com A method has been developed for the direct reaction of dicyclopentadiene with a Group 1 metal in the presence of a high-boiling aprotic solvent. google.com
In this process, a Group 1 metal such as sodium or potassium (and by extension, lithium) is added to an aprotic solvent with a boiling point between 130 °C and 300 °C. google.com The mixture is heated to the solvent's boiling point, at which temperature dicyclopentadiene is added directly. At this temperature, the dicyclopentadiene undergoes in-situ cracking to cyclopentadiene, which then immediately reacts with the dispersed metal to form the metal cyclopentadienide, precipitating from the solution. google.com This simplified, one-pot process is more amenable to mass production compared to methods requiring high-pressure reactors or the pre-generation of cyclopentadiene monomer. google.com
Preparation via Zwitterionic Precursors
A novel and elegant method for the synthesis of lithium cyclopentadienide complexes involves the use of strongly zwitterionic fulvalenes as cyclopentadienide precursors. rsc.orgrsc.org This approach avoids the use of strong bases or reactive organometallic reagents and instead relies on the simple addition of a lithium salt to the zwitterionic compound. rsc.orgrsc.org
In a specific example, a highly zwitterionic diazafulvalene was shown to react with lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) in a non-coordinating solvent like benzene. rsc.orgrsc.org While reactions in coordinating solvents like THF or acetonitrile (B52724) showed no significant product formation, heating a mixture of the zwitterionic fulvalene (B1251668) and LiNTf₂ in benzene led to the formation of an η⁵-coordinated lithium cyclopentadienide complex. rsc.orgrsc.org
Evidence for the formation of the LiCp complex was obtained through:
⁷Li NMR Spectroscopy : Characteristic chemical shifts and variable temperature experiments confirmed the coordination of the Li⁺ ion. rsc.orgrsc.org
¹H NMR Spectroscopy : Significant shifts in the proton signals of the precursor upon complexation. rsc.org
X-ray Crystallography : Analysis of single crystals revealed a dimeric structure in the solid state. rsc.org
This method represents a simple and clean route to a lithium cyclopentadienide complex, driven by the strong dipolar character of the fulvalene precursor. rsc.orgsemanticscholar.org
Structural Elucidation and Bonding Characteristics of Lithium Cyclopentadienide Systems
Solid-State Architectures
In the solid state, lithium cyclopentadienide (B1229720) and its derivatives exhibit a remarkable diversity of structural motifs, ranging from simple polymeric chains to complex supramolecular assemblies. These structures are profoundly influenced by the absence or presence of coordinating Lewis bases and the nature of substituents on the cyclopentadienyl (B1206354) ring.
Polymeric and Oligomeric Structures in Ligand-Free States
In the absence of coordinating solvents or ligands, lithium cyclopentadienide adopts a "polydecker" sandwich complex structure. wikipedia.org X-ray crystallography reveals an infinite chain of alternating lithium cations sandwiched between cyclopentadienyl (Cp) ligands, where each Cp ring is bonded to two lithium atoms (μ-η⁵:η⁵-C₅H₅). wikipedia.org This polymeric arrangement is a defining characteristic of the base-free solid.
The introduction of substituents onto the cyclopentadienyl ring can alter this polymeric nature. For instance, the trimethylsilyl-substituted derivative, [[μ-η⁵:η⁵-C₅H₄(SiMe₃)]Li]n, also forms a highly-ordered polymeric, supersandwich metallocene structure. acs.orguci.eduuci.edu However, the steric bulk of substituents can also lead to the formation of oligomeric structures instead of infinite polymers. acs.org The interplay between the electronic effects of the substituent and the steric demands dictates the final solid-state architecture.
Monomeric Adducts with Lewis Bases
When lithium cyclopentadienide is crystallized in the presence of Lewis bases, such as ethers (e.g., tetrahydrofuran (B95107), THF) or amines (e.g., tetramethylethylenediamine, TMEDA), the polymeric chain is typically disrupted, leading to the formation of monomeric adducts. wikipedia.orgiupac.org In these complexes, the lithium cation is coordinated to both the cyclopentadienyl ring and the Lewis base molecules. iupac.orgresearchgate.net
For example, the reaction of [tris(trimethylsilyl)cyclopentadienyl]lithium with various Lewis bases yields crystalline adducts that are monomeric in the solid state. researchgate.net Similarly, a lithium cyclopentadienide derivative with an imino substituent, when crystallized from THF, forms monomeric units where the lithium atom is coordinated to the imino nitrogen and three THF molecules in a tetrahedral arrangement. researchgate.net The formation of these monomeric adducts highlights the strong coordinating power of Lewis bases, which can overcome the bridging interactions present in the ligand-free state.
Dimeric and Supramolecular Assemblies
Beyond simple monomers and polymers, lithium cyclopentadienide systems can form more complex dimeric and supramolecular structures. Dimerization can occur through various bonding modes. For example, a DME-bridged dimer, {(η⁵-Ind)Li(μ-DME)Li(η⁵-Ind)}, has been characterized, showcasing how a Lewis base can bridge two lithium cyclopentadienide units. researchgate.net Some lithium phosphonium (B103445) diylides have been shown to form a dimeric head-to-tail arrangement in the solid state. researchgate.net
The addition of certain Lewis bases can also lead to the formation of solvent-separated ion pairs (SSIPs) or "triple ions". For instance, crystallization of a superbulky lithium cyclopentadienide from a THF/TMEDA mixture yielded the solvent-separated ion pair [(CpAr#₅)₂Li][Li(TMEDA)₂]. In other cases, supramolecular assemblies can form, driven by non-covalent interactions. These complex structures are a testament to the versatile coordination chemistry of the lithium cation in these systems. researchgate.netxjtu.edu.cnbeilstein-journals.org
Influence of Substituents on Crystal Packing and Coordination
Substituents on the cyclopentadienyl ring have a profound influence on the crystal packing and coordination environment of lithium cyclopentadienide. vt.edu Steric bulk is a major factor; large substituents can prevent the formation of polymeric structures and favor the formation of monomers or dimers. researchgate.net For example, the use of superbulky cyclopentadienyl ligands can lead to the isolation of unique structures like one-dimensional infinite chains with alternating anionic and cationic units.
Solution-Phase Structures and Dynamic Equilibria
The structure of lithium cyclopentadienide in solution is highly dynamic and dependent on the solvent, concentration, and temperature. Unlike the often well-defined structures in the solid state, solution-phase species are typically involved in complex equilibria.
Monomer-Dimer Equilibria and Exchange Processes
In solution, particularly in coordinating solvents like THF, lithium cyclopentadienide exists in an equilibrium between monomeric and dimeric species. researchgate.netrsc.orgresearchgate.net The monomer is a contact ion pair, where the lithium cation is directly associated with the cyclopentadienyl anion. The dimer is often described as a "sandwich" structure, with a lithium cation situated between the exo faces of two cyclopentadienyl rings. researchgate.net
This monomer-dimer equilibrium is a dynamic process, with rapid exchange occurring between the different species. researchgate.netrsc.org NMR spectroscopy, particularly using ⁶Li and ⁷Li nuclei, has been a powerful tool for studying these equilibria. researchgate.netrsc.org At room temperature, the exchange is often fast on the NMR timescale, resulting in averaged signals. However, at low temperatures, the exchange can be slowed, allowing for the observation of distinct signals for the monomeric and dimeric species. researchgate.netresearchgate.net For example, in THF solution, the ⁶Li NMR spectrum of lithium cyclopentadienide splits at low temperatures, indicating the presence of both monomeric and "sandwich" dimeric species. rsc.org The rate of these exchange processes can be influenced by the steric bulk of the cyclopentadienyl ligand, with bulkier ligands slowing down the exchange.
The position of the monomer-dimer equilibrium can be shifted by changing the solvent polarity and the concentration. researchgate.net In more polar solvents, solvent-separated ion pairs can also become part of the equilibrium. The complex interplay of these different species in solution is crucial for understanding the reactivity of lithium cyclopentadienide in various chemical transformations.
Contact Ion Pairs vs. Solvent-Separated Ion Pairs
In solution, lithium cyclopentadienide (LiCp) exists in an equilibrium between two primary forms: contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs). nih.gov The distinction between these forms lies in the degree of interaction between the lithium cation (Li⁺) and the cyclopentadienyl anion (Cp⁻).
In a Contact Ion Pair (CIP) , the cation and anion are in direct contact, sharing a common coordination sphere. wikipedia.org For LiCp, this typically involves the lithium cation directly interacting with the π-electron system of the cyclopentadienyl ring. researchgate.net In contrast, a Solvent-Separated Ion Pair (SSIP) features a layer of solvent molecules encapsulating one or both of the ions, preventing their direct contact. wikipedia.org In the case of LiCp, the lithium cation is typically fully solvated, creating a [Li(solvent)ₙ]⁺ cation which is then electrostatically paired with the Cp⁻ anion. nih.gov
The equilibrium between CIPs and SSIPs is highly dependent on the solvent and the presence of other coordinating agents. nih.gov For instance, in tetrahydrofuran (THF), alkali metal cyclopentadienides predominantly form monomeric contact ion pairs. rsc.orgresearchgate.net However, in a more strongly coordinating solvent like liquid ammonia, the equilibrium shifts towards the formation of solvent-separated ion pairs. rsc.orgresearchgate.net The use of powerful Lewis bases, such as the chelating ether diglyme (B29089) or crown ethers, can also effectively sequester the lithium cation, favoring the formation of SSIPs. goettingen-research-online.deacs.org With particularly bulky cyclopentadienyl ligands, it is possible to isolate and structurally characterize both members of this equilibrium. In some cases, higher aggregates like "triple ions," such as [(Cp)₂Li]⁻[Li(L)ₓ]⁺, can form, which consist of a lithocene anion and a solvated lithium cation. researchgate.net
Solvent Effects on Coordination Behavior
The choice of solvent plays a critical role in the structural chemistry of lithium cyclopentadienide. In the absence of a coordinating solvent, LiCp exists as a polymeric "polydecker" sandwich complex, an infinite chain of alternating lithium centers and bridging cyclopentadienyl rings, rendering it insoluble in non-polar hydrocarbon solvents. wikipedia.org
Coordinating solvents, or donor bases, deaggregate this polymeric structure by solvating the lithium cation, leading to soluble molecular adducts. wikipedia.orgjove.com The nature and strength of the solvent dictate the resulting structure.
Tetrahydrofuran (THF): In THF, LiCp typically forms monomeric contact ion pairs. rsc.orgresearchgate.net The THF molecules coordinate to the lithium ion, but not strongly enough to fully displace the cyclopentadienyl anion, leading to structures like (Cp)Li(THF)ₓ. researchgate.net
Amines (TMEDA, PMDETA): Chelating amines like tetramethylethylenediamine (TMEDA) and pentamethyldiethylenetriamine (PMDETA) are effective at breaking down the polymeric LiCp structure. goettingen-research-online.de They form stable, monomeric "piano stool" complexes, such as (η⁵-Cp)Li(TMEDA) and (η⁵-Cp)Li(PMDETA). goettingen-research-online.deacs.org
Diglyme and Crown Ethers: More powerful solvating agents like diglyme can lead to the formation of solvent-separated ion pairs. goettingen-research-online.deacs.org For example, the use of diglyme can yield the SSIP [(DIGLYME)₂Li]⁺[(η⁵-Cp)₂Li]⁻. goettingen-research-online.deacs.org Crown ethers are also known to effectively encapsulate the lithium cation, resulting in cation-anion separation.
The shift from CIP to SSIP is influenced by the solvent's dielectric constant and its ability to donate electron density to the Lewis acidic lithium cation. nih.govwikipedia.org This solvation process is crucial for tuning the reactivity of LiCp in its role as a cyclopentadienyl transfer agent. jove.com
Coordination Chemistry and Ligand Effects
The coordination chemistry of lithium cyclopentadienide is defined by the interaction between the lithium cation and the aromatic cyclopentadienyl anion, which is significantly influenced by external ligands or donor bases.
Hapticity of the Cyclopentadienyl Ligand (η⁵-Coordination)
Hapticity (denoted by the Greek letter eta, η) describes the number of contiguous atoms in a ligand that are coordinated to a central metal atom. libretexts.orgichemc.ac.lkwikipedia.org In the vast majority of its complexes, the cyclopentadienyl ligand binds to lithium in a pentahapto fashion, signified as η⁵-coordination . rsc.orgwikipedia.orgrsc.org This means that all five carbon atoms of the cyclopentadienyl ring are involved in bonding to the lithium ion. wikipedia.org This interaction involves the overlap of the delocalized π molecular orbitals of the Cp ring with the available orbitals of the lithium cation. wikipedia.org
In the solid state, solvent-free LiCp showcases this bonding through its polymeric structure, where each Cp ring bridges two lithium centers in an η⁵:η⁵ fashion. wikipedia.org Even when donor bases are added to form monomeric adducts, the η⁵-coordination mode is typically preserved. goettingen-research-online.dersc.org
Role of Donor Bases in Lithium Coordination
Donor bases, which are Lewis bases such as ethers and amines, play a pivotal role in the coordination sphere of the lithium ion in LiCp complexes. Their primary function is to break down the polymeric solid-state structure by coordinating to the Li⁺ centers, which makes the compound soluble and easier to handle. goettingen-research-online.dewikipedia.org
The identity of the donor base has a direct impact on the structure of the resulting complex:
Monodentate Bases (e.g., THF): These typically form simple adducts where one or more solvent molecules coordinate to the lithium.
Bidentate Bases (e.g., TMEDA, DME): These form chelate rings with the lithium ion, leading to stable monomeric complexes like (η⁵-Cp)Li(TMEDA). goettingen-research-online.de
Tridentate Bases (e.g., PMDETA): These can wrap around the lithium ion even more effectively, as seen in (η⁵-Cp)Li(PMDETA). goettingen-research-online.de
The electron-donating ability of the base directly influences the strength of the lithium-cyclopentadienyl interaction. A stronger supply of electron density from the donor base to the lithium cation weakens the bond to the Cp ring. goettingen-research-online.deacs.org This is evident in the elongation of the distance between the lithium ion and the cyclopentadienyl ring as more or stronger donor bases are coordinated. goettingen-research-online.deacs.org
Metal-Ring Distances and Electronic Density Considerations
The distance between the lithium cation and the cyclopentadienyl ring is a key structural parameter that reflects the electronic environment of the complex. This distance is typically measured in two ways: the individual Li-C distances to the five carbon atoms of the ring, and the distance from the lithium ion to the geometric center (centroid) of the Cp ring.
The Li-Cp(centroid) distance is particularly sensitive to the coordination environment of the lithium ion. As stronger Lewis bases coordinate to the lithium, they provide more electron density, which lengthens the Li-Cp(centroid) bond. goettingen-research-online.deacs.org This trend is clearly observed in the crystal structures of various LiCp adducts. For example, the Li-Cp(centroid) distance increases along the series DME < TMEDA < PMDETA, corresponding to the increasing donor capacity of the ligands. goettingen-research-online.de
Below is a table of representative metal-ring distances for several lithium cyclopentadienide complexes.
| Compound | Li-Cp(centroid) Distance (Å) | Avg. Li-C Distance (Å) | Reference(s) |
| [LiCp]∞ (polymeric) | 1.969 | 2.307 | researchgate.net |
| (η⁵-Cp)Li(DME) | 1.910 | Not specified | goettingen-research-online.de |
| (η⁵-Cp)Li(TMEDA) | 1.930 | Not specified | goettingen-research-online.de |
| [BnCp-Li]∞ (polymeric) | 1.948 | 2.286 | researchgate.net |
| (η⁵-Cp)Li(PMDETA) | 2.001 | Not specified | goettingen-research-online.de |
| Fulvalene-derived LiCp complex | 2.057 | 2.388 | rsc.orgrsc.org |
This table is interactive and can be sorted by column.
The Li-C distances in a typical η⁵-coordinated LiCp complex generally fall within the range of 2.26 Å to 2.42 Å. rsc.orgrsc.orgresearchgate.net The variation in these distances reflects the complex interplay between the ionic attraction of the Li⁺ cation and the delocalized π-electron density of the aromatic Cp⁻ anion.
Electronic Structure and Aromaticity of the Cyclopentadienyl Anion
The stability and chemical behavior of lithium cyclopentadienide are fundamentally rooted in the electronic structure of the cyclopentadienyl anion (Cp⁻, [C₅H₅]⁻). byjus.com The cyclopentadienyl anion is a classic example of an aromatic species. jove.comlibretexts.orgquora.com Aromaticity is conferred upon a molecule that is cyclic, planar, fully conjugated, and adheres to Hückel's rule. libretexts.orgvedantu.com
Hückel's rule states that for a planar, cyclic molecule to be aromatic, it must possess (4n + 2) π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...). byjus.comlibretexts.orgquora.com The cyclopentadienyl anion perfectly fits this description:
Cyclic and Planar: It is a five-membered ring with a regular pentagonal structure. byjus.com The deprotonation of cyclopentadiene (B3395910) causes the formerly sp³-hybridized carbon to become sp²-hybridized, resulting in a planar ring with a p-orbital on every carbon atom. libretexts.orgvedantu.com
Fully Conjugated: The p-orbitals on each of the five carbon atoms overlap continuously around the ring, allowing for the delocalization of π-electrons. jove.com
Hückel's Rule: The cyclopentadienyl anion has a total of 6 π-electrons (four from the two double bonds of the neutral diene and two from the lone pair on the carbanion). byjus.com This satisfies the (4n + 2) rule for n=1 (4(1) + 2 = 6). byjus.comlibretexts.org
This aromaticity results in significant stabilization. The negative charge is not localized on a single carbon atom but is delocalized equally over all five carbon atoms of the ring, which can be represented by five resonance structures. jove.combyjus.com This delocalization of electron density is a key feature of its electronic structure and is crucial for its ability to form stable η⁵-complexes with lithium and other metals. byjus.comscribd.com
Delocalization of π-Electrons and Aromatic Character
The cyclopentadienyl anion (Cp⁻), the organic component of LiCp, is a classic example of an aromatic species. byjus.comfiveable.me Its aromaticity is a direct consequence of its electronic and structural features, which fulfill Hückel's criteria for aromaticity: it is cyclic, planar, and possesses 6 π-electrons, fitting the 4n+2 rule where n=1. libretexts.orgquora.com
The formation of the cyclopentadienyl anion involves the deprotonation of cyclopentadiene at its sp³-hybridized CH₂ group. libretexts.org This process results in the rehybridization of that carbon atom to sp², creating a p-orbital that becomes part of a continuous, conjugated system of five p-orbitals around the ring. libretexts.orglibretexts.org The six π-electrons—five from the carbon atoms of the diene system and one from the formal negative charge—are delocalized over this entire ring system. fiveable.me This delocalization means the electron density is spread evenly across all five carbon atoms, which is often represented by drawing five resonance contributor structures. byjus.com
The stability conferred by this aromatic delocalization is significant. It explains the remarkably high acidity of cyclopentadiene (pKa ≈ 16), which is unusual for a hydrocarbon and comparable to that of water. libretexts.orglibretexts.org The ease with which cyclopentadiene loses a proton is a direct consequence of the aromatic stabilization of its resulting conjugate base, the cyclopentadienyl anion. libretexts.orglibretexts.org Molecular orbital theory further explains this stability, showing that the six π-electrons completely fill the three bonding molecular orbitals of the cyclopentadienyl system. libretexts.org
Ring Current Effects
A key magnetic consequence of the π-electron delocalization in the aromatic cyclopentadienyl ring is the generation of a ring current. When an external magnetic field is applied perpendicular to the plane of the ring, the mobile π-electrons are induced to circulate, creating a diamagnetic ring current. wikipedia.org This current, in turn, generates its own local magnetic field. Outside the ring, this induced field reinforces the external field, but inside the ring, it opposes the external field, creating a strongly shielded region. wikipedia.org
This phenomenon is directly observable using Nuclear Magnetic Resonance (NMR) spectroscopy and provides powerful evidence for aromaticity. acs.org The lithium cation in lithium cyclopentadienide is positioned in the shielded zone above the face of the aromatic ring. wikipedia.org Consequently, its nucleus experiences a significantly reduced net magnetic field, resulting in a pronounced upfield shift in its ⁷Li NMR spectrum. The observed chemical shift for the lithium atom in CpLi is approximately -8.6 ppm, a value indicative of a strong diatropic ring current. wikipedia.orgacs.org
Solid-state NMR studies, combined with theoretical calculations, have provided detailed insights into the magnetic environment. By simulating the spectra, the principal components of the chemical shift tensors for both ¹³C and ⁶Li have been determined, confirming the cumulative effect of the ring current on the lithium nucleus. nih.gov
| Nucleus | Parameter | Value (ppm) | Source |
|---|---|---|---|
| ⁷Li | Chemical Shift (in Ether) | -8.6 | wikipedia.orgacs.org |
| ⁶Li (Solid State) | δ₁₁ Tensor Component | +1.0 | nih.gov |
| δ₂₂ Tensor Component | +1.0 | ||
| δ₃₃ Tensor Component | -43.0 | ||
| ¹³C (Solid State) | δ₁₁ Tensor Component | 151.5 | nih.gov |
| δ₂₂ Tensor Component | 151.5 | ||
| δ₃₃ Tensor Component | 15.5 |
Hyperconjugative Aromaticity in Related Systems
While the cyclopentadienyl anion is aromatic, the parent cyclopentadiene molecule is not, due to the sp³-hybridized carbon atom that interrupts cyclic conjugation. libretexts.org However, the concept of aromaticity can be extended to neutral cyclopentadiene systems through hyperconjugation. This phenomenon, termed "hyperconjugative aromaticity," can be induced by placing specific substituents on the saturated C5 carbon atom. acs.org
The principle involves the donation of electron density from the σ-bonds of the substituents into the π-system of the diene. When the substituents are good σ-donors, such as silyl (B83357) (–SiH₃), germyl, or stannyl (B1234572) groups, their C–X σ-bonds can align with the π-system. acs.orgnih.gov This interaction effectively donates two electrons into the diene's 4π-electron system, creating a pseudo-6π electron system that exhibits aromatic character. acs.orgnih.gov This stabilizing interaction causes the cyclopentadiene to pre-distort into an envelope conformation that maximizes the orbital overlap. nih.gov
Conversely, substitution with electron-withdrawing σ-acceptor groups, like fluorine, can induce hyperconjugative antiaromaticity by destabilizing the ring through a pseudo-4π electron character. acs.orgnih.gov The degree of aromaticity or antiaromaticity can be quantified using computational methods, such as the calculation of Nucleus-Independent Chemical Shifts (NICS), which measure the magnetic shielding at the center of the ring. Large negative NICS values are indicative of aromaticity. acs.org Studies have shown that 5,5-disilylcyclopentadiene has an appreciable aromatic stabilization energy and a NICS value comparable to that of furan, a classical aromatic heterocycle. acs.org This concept has been expanded to include various main-group and transition-metal substituents, broadening the understanding of aromaticity. chem8.orgrsc.orgrsc.org
| Compound | Substituent (at C5) | Aromaticity Metric (NICS(1) in ppm) | Character |
|---|---|---|---|
| Cyclopentadiene | -H, -H | -3.9 | Non-aromatic |
| 5,5-Disilylcyclopentadiene | -SiH₃, -SiH₃ | -8.7 | Aromatic |
| 5,5-Difluorocyclopentadiene | -F, -F | +2.1 | Antiaromatic |
| Furan (for comparison) | N/A | -12.3 | Aromatic |
| NICS(1) refers to the Nucleus-Independent Chemical Shift calculated 1 Å above the ring center. Data adapted from related research findings. acs.org |
Spectroscopic Characterization Techniques Applied to Lithium Cyclopentadienide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for characterizing lithium cyclopentadienide (B1229720) in both solution and the solid state. Various NMR methods provide detailed insights into its molecular structure, the coordination environment of the lithium ion, and the dynamic processes it undergoes.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the identity and purity of lithium cyclopentadienide. Due to the rapid rotation of the cyclopentadienyl (B1206354) (Cp) ring on the NMR timescale, the five protons and five carbon atoms are typically observed as single, sharp resonance signals. This equivalence indicates a symmetrical η⁵ (pentahapto) coordination of the lithium ion to the Cp ring in solution.
In tetrahydrofuran-d8 (B42787) (THF-d8), the ¹H NMR spectrum of LiCp shows a singlet at approximately 5.69 ppm. rsc.org The corresponding ¹³C NMR spectrum displays a single resonance around 103.4 ppm. rsc.org These chemical shifts are characteristic of the anionic, aromatic cyclopentadienide ring. The simplicity of the spectra confirms the highly symmetric nature of the molecule in solution.
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Reference |
| ¹H | THF-d8 | 5.69 (singlet) | rsc.org |
| ¹³C | THF-d8 | 103.4 (singlet) | rsc.org |
| ¹H | NH₃ | 5.89 (singlet) | rsc.org |
| ¹³C | NH₃ | 104.1 (singlet) | rsc.org |
Lithium has two NMR-active isotopes, ⁷Li (92.5% natural abundance) and ⁶Li (7.5% natural abundance), which are invaluable for probing the immediate environment of the lithium cation. everand.com ⁷Li NMR is more commonly used due to its higher natural abundance and sensitivity. electrochem.org The chemical shift of the lithium nucleus is highly sensitive to its coordination sphere, including the nature of the solvent and the proximity and bonding to the cyclopentadienide anion.
In THF-d8 solution, the ⁷Li NMR signal for lithium cyclopentadienide appears at approximately -7.75 ppm. rsc.org This upfield shift is indicative of the shielding effect produced by the ring current of the aromatic cyclopentadienide anion. Studies on substituted lithium cyclopentadienide complexes have shown that the ⁷Li chemical shift can be diagnostic for the formation of specific structures. rsc.orgrsc.org For instance, the formation of lithiocene species can be identified by characteristic signals at even more negative chemical shifts, around -10 to -12 ppm. rsc.orgrsc.org
| Nucleus | Compound/Solvent | Chemical Shift (δ) in ppm | Significance | Reference |
| ⁷Li | LiCp in THF-d8 | -7.75 | Shielded environment due to Cp ring current | rsc.org |
| ⁷Li | LiCp complex in toluene-d8 | -5.8 | Contact ion pair | rsc.orgrsc.org |
| ⁷Li | Lithiocene species | -10 to -12 | Diagnostic for sandwich structure formation | rsc.orgrsc.org |
| ⁶Li | Solid LiCp | -43.0 (δ₃₃ tensor component) | Extreme high-field shift due to cumulative ring current effects in the polymer | nih.gov |
Dynamic processes, such as ion-pair reorganization and intermolecular exchange, are common for organolithium compounds. Variable Temperature (VT) NMR and Exchange Spectroscopy (EXSY) are powerful techniques to study these dynamics. znaturforsch.comacs.org
VT NMR studies of lithium cyclopentadienide derivatives have revealed temperature-dependent equilibria between different aggregated species, such as monomers and dimers. znaturforsch.comacs.org In one study, cooling a solution of a lithium cyclopentadienide complex to -80 °C led to the appearance of new signals in the ⁷Li NMR spectrum, indicating an equilibrium between the initial complex, a monocationic lithiocene, and a solvent-separated lithium cation. rsc.orgrsc.org
A ⁷Li EXSY experiment at -80 °C confirmed that the lithium ions were undergoing chemical exchange between all three species present in the low-temperature equilibrium. rsc.orgrsc.org Similarly, ⁶Li,⁶Li-EXSY experiments on other cyclopentadienyl lithium systems at -110 °C have demonstrated the mutual exchange of lithium cations between as many as five distinct species in equilibrium. acs.org These experiments are crucial for understanding the fluxional behavior and reaction mechanisms of lithium cyclopentadienide in solution. huji.ac.il
In the absence of coordinating solvents (bases), lithium cyclopentadienide exists as an infinite polymeric chain. nih.govwikipedia.org Solid-state NMR (SSNMR) spectroscopy, particularly using Cross-Polarization/Magic-Angle Spinning (CP/MAS), is essential for characterizing such insoluble, polymeric structures. uleth.caresearchgate.net
¹³C and ⁶Li CP/MAS NMR studies have been performed on solvent-free lithium cyclopentadienide. nih.gov The ¹³C spectrum confirms the polymeric structure. The ⁶Li SSNMR spectrum is particularly informative, revealing a very large chemical shift anisotropy. The principal components of the axially symmetric ⁶Li shift tensor were determined to be δ₁₁ = δ₂₂ = +1.0 ppm and δ₃₃ = -43.0 ppm. nih.gov This extremely high-field component (δ₃₃) is attributed to the cumulative ring current effects from the adjacent cyclopentadienide rings in the "polydecker" sandwich structure, a finding that is in excellent agreement with theoretical calculations. nih.gov
| Technique | Nucleus | Finding | Reference |
| ¹³C CP/MAS NMR | ¹³C | Axially symmetric shift tensor (δ₁₁ = δ₂₂ = 151.5 ppm, δ₃₃ = 15.5 ppm) consistent with a polymeric structure. | nih.gov |
| ⁶Li CP/MAS NMR | ⁶Li | Axially symmetric shift tensor (δ₁₁ = δ₂₂ = +1.0 ppm, δ₃₃ = -43.0 ppm). The δ₃₃ value indicates strong shielding from ring currents in the polymer. | nih.gov |
X-ray Diffraction Studies
X-ray diffraction provides definitive structural information for crystalline materials, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.
While the parent, unsubstituted lithium cyclopentadienide is difficult to crystallize as a single crystal, its structure has been determined by high-resolution powder X-ray diffraction. acs.org The analysis revealed a "polydecker" or "supersandwich" structure, consisting of an infinite chain of alternating lithium cations and η⁵-coordinated cyclopentadienide anions. wikipedia.orgacs.org
Single-crystal X-ray analyses of various substituted and solvated lithium cyclopentadienide derivatives have provided a wealth of structural data. For example, in a dimeric complex crystallized from benzene (B151609), the lithium cation is η⁵-coordinated to the cyclopentadienide ring. rsc.org The key structural parameters from this study are summarized below.
| Structural Parameter | Value | Significance | Reference |
| Li-C bond distances | 2.354(4) Å to 2.422(4) Å | Typical range for η⁵-coordinated LiCp compounds. | rsc.org |
| Li–Cp(centroid) distance | 2.057 Å | Confirms the close association of the lithium ion with the center of the Cp ring. | rsc.org |
| Li–O bond distances | 2.033(4) Å to 2.057(4) Å | Shows coordination of lithium to oxygen atoms from bridging anions in this specific complex. | rsc.org |
In the solid state, the structure is highly dependent on the presence and nature of coordinating Lewis bases (like THF or amines) or the steric bulk of substituents on the Cp ring. In the presence of donors, monomeric or dimeric adducts like (η⁵-Cp)Li(TMEDA) are often formed. wikipedia.org Base-free, sterically hindered derivatives can also form discrete monomeric or dimeric structures instead of the typical polymeric chain. The crystal structure of benzyl (B1604629) cyclopentadienyl lithium also shows a polymeric supersandwich arrangement with a Li-Cp(centroid) distance of 1.948 Å. researchgate.net
Synchrotron X-ray Powder Diffraction for Pressure Dependencies
Synchrotron X-ray powder diffraction is a powerful technique for investigating the crystal structures of materials under non-ambient conditions, such as high pressure. The high brilliance and resolution of synchrotron radiation enable the detection of subtle structural changes that occur as pressure is applied.
Detailed research into the behavior of lithium cyclopentadienide (LiCp) under high pressure has revealed its significant compressibility. acs.org Studies utilizing synchrotron X-ray powder diffraction have shown a substantial decrease in the unit cell volume of LiCp with increasing pressure. Specifically, a volume decrease of 34% has been observed at pressures up to 12.2 GPa. This high compressibility is quantified by a bulk modulus of 7.7 GPa for LiCp. acs.org In its solid state, lithium cyclopentadienide adopts a "polydecker" sandwich structure, featuring an infinite chain of alternating lithium cations (Li⁺) positioned between bridging cyclopentadienide (Cp⁻) ligands. wikipedia.org The application of pressure influences the interatomic distances and angles within this polymeric chain. While no major pressure-induced phase transitions have been reported for LiCp in the investigated pressure ranges, the continuous change in lattice parameters provides insight into the nature of the ionic bonding and crystal packing forces within the solid.
The data below illustrates the effect of pressure on the lattice volume of lithium cyclopentadienide.
Interactive Data Table: Pressure Dependence of Lithium Cyclopentadienide Lattice Volume
| Pressure (GPa) | Volume (ų) | Volume Decrease (%) |
| 0 | Value at ambient | 0 |
| ... | ... | ... |
| 12.2 | Value at 12.2 GPa | 34 |
| Note: Specific volume values at intermediate pressures are detailed in specialized crystallographic databases and the primary literature. acs.org |
Infrared (IR) Spectroscopy
The primary vibrational modes observed in the IR spectrum of lithium cyclopentadienide include C-H stretching, C-C stretching within the ring, in-plane C-H bending, and out-of-plane C-H bending. The positions of these bands are indicative of the electronic state and bonding within the cyclopentadienyl ring. researchgate.net The analysis of these vibrations helps to confirm the structural integrity of the Cp⁻ anion in the compound.
The table below summarizes the principal infrared absorption bands characteristic of the cyclopentadienide moiety in lithium cyclopentadienide. researchgate.net
Interactive Data Table: Characteristic Infrared Absorption Bands for Lithium Cyclopentadienide
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3100 - 3000 | ν(C-H) | C-H stretching |
| ~1400 - 1500 | ν(C-C) | C-C ring stretching |
| ~1100 - 1000 | δ(C-H) in-plane | In-plane C-H bending/deformation |
| ~850 - 750 | γ(C-H) out-of-plane | Out-of-plane C-H bending |
| Note: The exact peak positions can vary slightly depending on the physical state (solid, solution) and the presence of coordinating solvents. |
Mechanistic Investigations of Reactions Involving Lithium Cyclopentadienide
Fundamental Reaction Pathways as Organometallic Reagents
Lithium cyclopentadienide's primary role in organometallic chemistry is as a nucleophilic source of the cyclopentadienyl (B1206354) (Cp) anion. wikipedia.orguni-goettingen.de This reactivity drives several fundamental reaction pathways, most notably in the synthesis of metallocenes and other cyclopentadienyl-metal complexes.
The most prevalent reaction is salt metathesis , where LiCp reacts with a metal halide to form a new metal-cyclopentadienyl bond and lithium halide as a byproduct. uni-goettingen.degoogle.com This is the principal method for synthesizing a wide range of metallocenes, including those of the lanthanides and actinides. The general transformation is depicted below:
n LiCp + MClₙ → M(Cp)ₙ + n LiCl
The mechanism of this reaction, while seemingly straightforward, can be influenced by factors such as the solvent, the metal, and the substituents on the cyclopentadienyl ring. In many instances, the reaction proceeds through a well-defined intermediate. For example, the reaction of LiCp with a metal salt can initially form an intermediate compound which then reacts with another equivalent of LiCp to yield the final metallocene. google.com
Another significant pathway is deprotonation . Cyclopentadiene (B3395910) is readily deprotonated by strong bases like butyllithium (B86547) to form lithium cyclopentadienide (B1229720). wikipedia.orgthieme-connect.de This process is typically carried out in solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or hexane. thieme-connect.de The resulting lithium cyclopentadienide is then used in situ for subsequent reactions. The presence of chelating groups on the cyclopentadienyl ring can enhance the stability of the resulting anion. thieme-connect.de
Furthermore, lithium cyclopentadienide can participate in addition reactions . For instance, it can add to carbonyl compounds and other electrophiles. The reaction with 6-dimethylaminofulvene, for example, results in an addition/elimination sequence to yield a functionalized lithium cyclopentadienide derivative. researchgate.net
Ligand Exchange Processes
Ligand exchange, or substitution, is a reaction where one ligand in a complex is replaced by another. chemguide.co.uklibretexts.org In the context of lithium cyclopentadienide, this can involve the displacement of other ligands from a metal center by the cyclopentadienyl group.
The equilibrium of these exchange reactions is influenced by several factors, including the relative concentrations of the ligands and the stability of the resulting complexes. For instance, in the reaction of hexaaquacobalt(II) ions with concentrated hydrochloric acid, water ligands are replaced by chloride ions. This equilibrium can be shifted by altering the concentration of the reactants. chemguide.co.uk Similarly, the Cp ligand can displace other ligands from a metal center, with the outcome dependent on the specific reaction conditions and the nature of the metal and other ligands involved.
Studies have shown that the exchange of Li(I) between a complexed state and an uncomplexed state can proceed through different mechanisms depending on the solvent environment. In ionic liquids, a bimolecular mechanism is observed for the exchange of Li(I) with a cryptand, whereas in traditional nonaqueous solvents like DMF and DMSO, the exchange follows a dissociative mechanism. researchgate.net This highlights the crucial role of the solvent in dictating the mechanistic pathway of ligand exchange processes involving lithium ions.
Stereochemical Aspects of Reactions
The stereochemistry of reactions involving lithium cyclopentadienide is a critical aspect, particularly when chiral or prochiral substrates are used. The cyclopentadienyl ligand itself can be a source of stereocontrol, influencing the spatial arrangement of other ligands around the metal center.
Research has demonstrated that the stereochemistry of substituents on the cyclopentadienyl ring can direct the formation of specific diastereomers. For example, the reaction of lithium indenide (a benzannulated derivative of cyclopentadienide) with a chiral sugar-derived triflate leads to the formation of a disubstituted indene (B144670) with high diastereoselectivity. rsc.org This stereochemical outcome is rationalized by a stereoselective complexation of the lithium cation. rsc.org
The nature of the cation and the solvent also plays a significant role in the stereochemical course of these reactions. The use of MgCp₂ instead of LiCp, or the addition of lithium triflate, can alter the selectivity of the reaction, favoring monosubstitution over disubstitution. rsc.org This underscores the intricate interplay between the cation, solvent, and substrate in determining the stereochemical outcome.
Furthermore, in the synthesis of certain bridged metallocenes, such as those with a Me₂Si bridge, only the meso isomer is formed, indicating a high degree of stereochemical control during the reaction sequence. caltech.edu The structure and aggregation state of the lithium cyclopentadienide reagent are believed to be key factors in determining the stereochemistry of the final product. uni-goettingen.de
Electron-Transfer Mechanisms
Electron-transfer (ET) processes are fundamental to many reactions in organometallic chemistry. While direct evidence for single-electron transfer (SET) mechanisms in many reactions of lithium cyclopentadienide can be elusive, they are often invoked to explain the formation of certain products.
In some reactions, particularly with certain metal complexes, an outer-sphere electron transfer mechanism may be operative. chemtube3d.com This involves the transfer of an electron from the cyclopentadienide anion to the metal complex without direct bonding between the two species in the transition state. The rate of such reactions is influenced by the redox potentials of the donor and acceptor.
The possibility of electron transfer chain substitution (ETCS) reactions has also been considered. wmich.edu This type of mechanism involves a sequence of steps initiated by an electron transfer, leading to the formation of radical and radical-anion intermediates. wmich.edu For example, the reaction of certain carbonylmetallate anions with electron acceptors is proposed to proceed via an ETCS pathway. wmich.edu
Computational studies have also shed light on the role of electron transfer in reactions involving cyclopentadiene. For instance, in the Diels-Alder reaction of cyclopentadiene with fullerenes, the introduction of a lithium cation inside the fullerene cage increases its reactivity by making it more electrophilic, which can be viewed as facilitating electron transfer from the diene to the fullerene. acs.org
Applications in Organometallic Synthesis and Catalysis
Precursor in Metallocene and Half-Sandwich Complex Synthesis
Lithium cyclopentadienide (B1229720) and its substituted derivatives are vital starting materials for the synthesis of metallocenes and half-sandwich complexes. rsc.org These compounds, which feature one or two cyclopentadienyl (B1206354) ligands bound to a central metal atom, are of immense interest in academic research and industrial processes. wikipedia.orgnitrkl.ac.in The synthesis of these complexes typically relies on the facile transfer of the cyclopentadienyl ligand from lithium to a transition metal. rsc.org
The most common and straightforward method for synthesizing cyclopentadienyl metal complexes is through salt metathesis reactions. wikipedia.org This involves reacting lithium cyclopentadienide, or its sodium analogue, with a suitable transition metal halide, such as a chloride. wikipedia.orggoogle.com In this reaction, the lithium cation is exchanged for the transition metal cation, leading to the formation of the desired metallocene or half-sandwich complex and a lithium halide salt as a byproduct. google.com
For instance, the synthesis of many Group 4 (e.g., Titanium, Zirconium) and Group 8 (e.g., Iron, Ruthenium) metallocenes proceeds via this pathway. wikipedia.orggoogle.com The reaction of two equivalents of lithium cyclopentadienide with a metal dichloride (MCl₂) yields a metallocene (Cp₂M), while using one equivalent results in a half-sandwich complex (CpMCl). The choice of solvent, typically a coordinating solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, is crucial for these reactions. rsc.orgrsc.org
A general representation of this reaction is:
n(C₅H₅Li) + MClₙ → (C₅H₅)ₙM + n(LiCl)
This method's versatility allows for the synthesis of a wide range of unsubstituted and substituted metallocenes by simply varying the cyclopentadienyl lithium reagent and the metal halide. google.com
The true power of using lithium cyclopentadienide as a precursor lies in the ability to introduce functional groups onto the cyclopentadienyl ring prior to its coordination with a metal. This allows for the precise tuning of the resulting metallocene's steric and electronic properties. researchgate.net The synthesis of these functionalized lithium cyclopentadienides can be achieved through various routes, including the deprotonation of a substituted cyclopentadiene (B3395910) or the reaction of fulvenes with organolithium reagents. researchgate.net
This strategy has been employed to create metallocenes with a wide variety of substituents, including:
Alkyl and Aryl Groups: Introducing bulky alkyl or aryl groups can enhance the stability of the resulting metal complexes and influence the stereochemistry of catalytic reactions. researchgate.net
Amino and Phosphino Groups: Functional groups containing heteroatoms like nitrogen or phosphorus can act as internal donor ligands, coordinating to the metal center and influencing its reactivity. researchgate.netacs.org
Chiral Auxiliaries: Attaching chiral organic fragments, such as those derived from amino acids, to the Cp ring allows for the synthesis of enantiomerically pure metallocenes, which are valuable in asymmetric catalysis. acs.org
Ionic Groups: Imidazolium-substituted metallocenes have been synthesized using functionalized lithium cyclopentadienides, creating complexes with unique solubility properties, particularly in ionic liquids. rsc.orgresearchgate.net
The synthesis of these functionalized ligands, often as their lithium salts, is a critical step that opens the door to a vast library of bespoke metallocene and half-sandwich complexes for diverse applications. researchgate.net
Table 1: Examples of Functionalized Cyclopentadienyl Ligands from Lithium Precursors
| Precursor Ligand | Functional Group | Resulting Complex Type | Reference |
|---|---|---|---|
| Lithium (N-phenylformimidoyl)cyclopentadienide | Imino-Cp | Functionalized Metallocene | researchgate.net |
| Lithium salt of N,N-dibenzylalanine-substituted Cp | Amino Acid-derived | 1,1'-Difunctionalized Metallocenes | acs.org |
| Imidazoline-based zwitterionic fulvalene (B1251668) + LiNTf₂ | Imidazolium-substituted Cp | η⁵-coordinated LiCp complex | rsc.orgrsc.org |
| Lithium pentaisopropylcyclopentadienide | Pentaisopropyl | Sterically demanding Metallocene | researchgate.net |
A significant application of lithium cyclopentadienide derivatives is in the synthesis of constrained geometry catalysts (CGCs). google.commdpi.com These are a specific class of half-sandwich complexes, typically involving a Group 4 metal like titanium, where the cyclopentadienyl ligand is covalently bridged to another ligand, such as an amido group. mdpi.comgoogle.com This bridging creates a "constrained geometry" around the metal center, characterized by a smaller angle between the Cp ring centroid and the other ligand, which has profound effects on the catalyst's performance in polymerization reactions. google.com
The synthesis often involves a multi-step process where a functionalized cyclopentadiene is first treated with an organolithium reagent like n-butyllithium to generate the lithium cyclopentadienide in situ. google.commdpi.com This is followed by a reaction with a molecule containing both the bridging element (e.g., a silyl (B83357) group) and the other ligand precursor (e.g., an amine). google.com A final reaction with the metal halide, such as TiCl₄, completes the formation of the constrained geometry complex. google.comumass.edu The use of lithium reagents is critical in these deprotonation and metalation steps to form the necessary covalent bonds that define the catalyst's unique structure. google.commdpi.com
Role in Olefin Polymerization Catalyst Systems
Metallocene complexes, derived from lithium cyclopentadienide, are renowned for their role as catalyst precursors in olefin polymerization. When activated by a cocatalyst, they form highly active single-site catalysts that allow for precise control over polymer properties like molecular weight, molecular weight distribution, and tacticity. wikipedia.orgresearchgate.net
The discovery that metallocenes, particularly Group 4 metallocenes like zirconocenes, could be activated by methylaluminoxane (B55162) (MAO) to create exceptionally active olefin polymerization catalysts is attributed to Kaminsky and Sinn. researchgate.netacs.org These systems are now widely known as Kaminsky-type catalysts. wikipedia.org
The process begins with the synthesis of the metallocene dichloride (e.g., Cp₂ZrCl₂) from lithium cyclopentadienide and a metal halide. wikipedia.org This stable precursor is then activated by MAO, which acts as a chloride abstractor and an alkylating agent, generating a cationic, catalytically active metallocene species. researchgate.net The structure of the cyclopentadienyl ligands, which is determined by the initial lithium cyclopentadienide reagent, directly influences the catalytic activity and the properties of the resulting polymer (e.g., polyethylene, polypropylene). researchgate.net The steric and electronic nature of the substituents on the Cp ring dictates monomer access and insertion, thereby controlling the polymer's microstructure. researchgate.netresearchgate.net
Beyond olefin polymerization, complexes derived from lithium cyclopentadienide are also effective initiators for the ring-opening polymerization (ROP) of cyclic esters. nih.govacs.org This method is a powerful tool for producing biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). nih.govresearchgate.net
In this context, a hybrid scorpionate/cyclopentadienyl lithium salt has been used to synthesize magnesium and zinc complexes. nih.govacs.org These resulting alkyl-metal complexes act as highly effective single-component initiators for the living ROP of ε-caprolactone and lactides. nih.gov The polymerization is typically fast and can produce high molecular weight polymers with controlled polydispersities. nih.govacs.org The cyclopentadienyl ligand, installed via its lithium salt, remains on the metal center throughout the polymerization, influencing the catalytic activity and control over the polymer chain growth. nih.govresearchgate.netrsc.org
Table 2: Research Findings in Ring-Opening Polymerization (ROP)
| Catalyst Precursor System | Monomer | Key Finding | Reference |
|---|---|---|---|
| [Li(bpzcp)(THF)] used to make Mg/Zn complexes | ε-caprolactone | Polymerization in minutes to high molecular weight polymers (Mₙ > 10⁵). | nih.govacs.org |
| [Li(bpzcp)(THF)] used to make Mg/Zn complexes | Lactide | Production of polylactide with narrow polydispersities (Mₙ/Mₙ as low as 1.02). | nih.govacs.org |
Advanced Ligand Design for Homogeneous Catalysis
The cyclopentadienyl (Cp) ligand is a cornerstone in organometallic chemistry, prized for its ability to form stable complexes with a wide array of transition metals. snnu.edu.cn Its aromatic, six-electron donor nature provides remarkable stability to the resulting metal complexes. snnu.edu.cn However, the true versatility of the Cp ligand in homogeneous catalysis is unlocked through strategic modification of the cyclopentadienyl ring. By introducing various substituents, the steric and electronic properties of the metal center can be precisely tuned, influencing the activity, selectivity, and stability of the catalyst. snnu.edu.cnnumberanalytics.com This has led to the development of advanced ligand designs, including sterically demanding and donor-functionalized cyclopentadienyl systems, which have significantly expanded the scope of homogeneous catalysis. numberanalytics.combohrium.com
Sterically Demanding Cyclopentadienyl Ligands in Catalysis
The introduction of bulky substituents onto the cyclopentadienyl ring creates a sterically demanding ligand that can profoundly influence the catalytic properties of the metal complex. numberanalytics.com One of the most well-known examples is the pentamethylcyclopentadienyl ligand (Cp). nih.gov Compared to the unsubstituted Cp ligand, Cp is a stronger electron donor due to the inductive effects of the five methyl groups, which increases electron density at the metal center. nih.govkyoto-u.ac.jp This enhanced electron donation can lead to greater stability and influence the reactivity of the complex, for instance by making it more susceptible to oxidative addition. kyoto-u.ac.jp
The steric bulk of ligands like Cp* also plays a crucial role by:
Controlling Substrate Access: The steric hindrance can create a specific pocket around the catalytic site, dictating how substrates approach and bind to the metal, thereby enhancing selectivity. bohrium.com
Enhancing Catalyst Stability: The bulk can protect the metal center from decomposition pathways, such as bimolecular reactions, leading to more robust and longer-lived catalysts. snnu.edu.cn
Inducing Chirality: The use of bulky, chiral substituents on the Cp ring has been instrumental in the development of asymmetric catalysis, enabling the stereoselective synthesis of specific enantiomers. bohrium.com
The impact of steric bulk is evident in olefin polymerization, where modifying the substitution pattern on cyclopentadienyl ligands in metallocene catalysts allows for precise control over the resulting polymer's microstructure and molecular weight. bohrium.com For example, increasing the steric pressure around an iridium center in transfer hydrogenation precatalysts has been shown to facilitate catalyst activation and enhance catalytic performance. scispace.com
Table 1: Comparison of Unsubstituted and Sterically Demanding Cyclopentadienyl Ligands
| Feature | Cyclopentadienyl (Cp) | Pentamethylcyclopentadienyl (Cp*) |
| Structure | C₅H₅⁻ | C₅(CH₃)₅⁻ |
| Electronic Effect | Good σ- and π-donor snnu.edu.cn | Stronger σ-donor nih.gov |
| Steric Profile | Less hindered | Highly demanding numberanalytics.com |
| Impact on Metal Center | Forms stable complexes snnu.edu.cn | Increases electron density, restricts access bohrium.comnih.gov |
| Common Application | Foundational ligand in organometallic chemistry snnu.edu.cn | Catalysis requiring high stability and selectivity (e.g., C-H activation, polymerization) bohrium.comnih.gov |
Donor-Functionalized Cyclopentadienyl Ligands
A further refinement in ligand design involves tethering a neutral donor group to the cyclopentadienyl ring via a side chain. acs.org These "donor-functionalized" or "chelating" cyclopentadienyl ligands introduce an additional coordination site, which can interact with the metal center. bohrium.comacs.org This intramolecular coordination creates a chelate effect, enhancing the stability of the complex.
The key features of donor-functionalized Cp ligands are:
Hemilability: The donor arm can reversibly bind and dissociate from the metal center. This property is particularly valuable in catalysis, as the dissociation of the donor group can open up a vacant coordination site required for substrate binding and activation. acs.org
Tunability: The properties of the ligand can be systematically altered by varying the donor atom (e.g., N, P, O, S), the length and flexibility of the alkyl chain connecting the donor to the ring, and the substituents on the Cp ring itself. acs.orgresearchgate.net
Stabilization of Reactive Species: The intramolecular donor can stabilize highly electrophilic or low-coordinated metal centers, including cationic complexes that might otherwise be unstable. acs.org
For instance, chromium complexes featuring N-donor functionalized cyclopentadienyl ligands have been investigated for ethylene (B1197577) polymerization. researchgate.net Studies have shown a correlation between the electronic properties of the donor group and the catalytic activity; stronger donors can push the catalytic performance of these molecular chromium catalysts. researchgate.net In some cases, these catalysts exhibit extremely high activity and thermal stability, producing high molecular weight polyethylene. researchgate.net Similarly, N- and S-donor-functionalized Cp ligands have been used to synthesize and stabilize cationic zinc complexes, which are of interest for various catalytic transformations. acs.org
Table 2: Examples of Donor-Functionalized Cyclopentadienyl Ligands in Catalysis
| Metal Center | Donor Atom | Application | Research Finding |
| Chromium (Cr) | Nitrogen (N) | Ethylene Polymerization | Stronger N-donors led to higher catalytic activity. The catalysts showed high thermal stability and produced high molecular weight polyethylene. researchgate.net |
| Zinc (Zn) | Nitrogen (N), Sulfur (S) | Stabilization of Cationic Complexes | The intramolecular coordination of the donor group stabilizes the highly electrophilic cationic zinc center. acs.org |
| Iridium (Ir) | Phosphorus (P) | Transfer Hydrogenation | Phosphine-functionalized Cp ligands can influence steric pressure and catalyst stability, though lability of the Cp* ring itself was also noted as a key activation step in some systems. scispace.com |
Applications in Organic Synthesis and Carbon-Carbon Bond Formation
Lithium cyclopentadienide (CpLi) and its substituted derivatives are powerful reagents in organic synthesis, primarily acting as strong bases and potent carbon nucleophiles. cymitquimica.com Their utility stems from the reactivity of the cyclopentadienyl anion, which can readily attack electrophilic centers to form new carbon-carbon bonds, a fundamental transformation in the construction of more complex organic molecules. cymitquimica.comfiveable.me
One of the most common applications is the nucleophilic addition of organolithium reagents to carbonyl compounds. researchgate.netmmcmodinagar.ac.in CpLi and its sterically hindered analogue, lithium pentamethylcyclopentadienide (Cp*Li), react with aldehydes and ketones to form cyclopentadienyl-substituted carbinols (alcohols). researchgate.net This reaction pathway provides a direct method for creating C-C bonds and introducing the cyclopentadienyl moiety into an organic framework.
Research has shown that the reaction of CpLi with aromatic aldehydes proceeds readily to yield the corresponding alcohol adducts. kyoto-u.ac.jp Interestingly, this addition can be reversible. The resulting C-C bond between the Cp group and the former carbonyl carbon can be cleaved under acidic conditions or upon heating, regenerating the parent aldehyde and pentamethylcyclopentadiene. kyoto-u.ac.jpresearchgate.net This reversible addition/elimination has been explored as a method for the protection of aldehydes. researchgate.net
For less reactive substrates, such as aliphatic aldehydes, additives may be required to facilitate the nucleophilic addition. For example, the presence of chlorodimethylaluminum was found to be essential for the successful addition of CpLi to aliphatic aldehydes. researchgate.net The resulting carbinols are generally more stable but can be induced to cleave the C-Cp bond using a catalytic amount of an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). researchgate.net Beyond additions to carbonyls, CpLi serves as a versatile base in various cross-coupling reactions, such as the palladium-catalyzed Sonogashira coupling of aryl halides with terminal acetylenes. kyoto-u.ac.jp
Computational and Theoretical Studies on Lithium Cyclopentadienide
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations have been instrumental in elucidating the electronic structure of lithium cyclopentadienide (B1229720) (CpLi). These computational methods provide a microscopic understanding of bonding, charge distribution, and energetic properties that are often difficult to probe experimentally.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic properties of organometallic compounds like lithium cyclopentadienide. DFT calculations have been successfully employed to study the harmonic force fields of the cyclopentadienyl (B1206354) anion, lithium cyclopentadienide, and ferrocene, providing insights into their vibrational properties. acs.org These studies are crucial for interpreting experimental spectroscopic data and understanding the nature of the interactions within the molecule.
Furthermore, DFT has been used to explore the electronic structure of related half-sandwich organochalcogenide complexes, which share the cyclopentadienyl ligand. researchgate.net These investigations reveal that the chalcogen atoms are partially positively charged, while the cyclopentadienyl ligands carry a partial negative charge, indicating a significant ionic contribution to the metal-ligand bonding. researchgate.net The highest occupied molecular orbitals (HOMOs) in these systems exhibit π-bonding between the metal center and the Cp ring, with the majority of the orbital density located within the Cp π-system. researchgate.net This fundamental understanding of electronic structure is vital for designing new materials with specific electronic and optical properties.
Constraint DFT has also been applied to investigate the ground-state electronic configurations of metallocenes, which are structurally related to lithium cyclopentadienide. aps.org These studies highlight the sensitivity of the electronic configuration to electron correlation effects and demonstrate the capability of constraint DFT to predict the correct ground states in agreement with experimental findings. aps.org
The reliability of DFT methods is often benchmarked against experimental data. For instance, DFT calculations have been used to model the structure and electronic properties of various organometallic complexes, with the results showing good agreement with experimental observations. researchgate.net This validation underscores the predictive power of DFT in the field of organometallic chemistry. researchgate.netscribd.com
Table 7.1: Selected DFT Studies on CpLi and Related Compounds
| Study Focus | Method | Key Findings |
| Harmonic Force Fields | DFT | Provided insights into the vibrational properties of Cp anion, CpLi, and ferrocene. acs.org |
| Electronic Structure of Half-Sandwich Complexes | Hybrid, meta, and meta-hybrid DFT GGA functionals | Revealed ionic contribution to Te/Se-Cp bonding and π-bonding character of HOMOs. researchgate.net |
| Ground-State Electronic Configurations | Constraint DFT | Determined the ground-state electronic configurations of various metallocenes, showing sensitivity to correlation effects. aps.org |
Ab Initio Self-Consistent Field (SCF) Calculations
Ab initio self-consistent field (SCF) methods, including Hartree-Fock (HF) theory, represent a fundamental approach to solving the electronic Schrödinger equation without empirical parameters. These methods have been applied to study the electronic mechanisms of model reactions, such as the hydride transfer from lithium hydride to the cyclopropenyl cation, providing a detailed picture of the electronic rearrangements during the reaction. scispace.com
In the context of lithium cyclopentadienide and its analogs, ab initio calculations have been used to investigate the structure and stability of complexes formed between lithium ions and various glymes (oligomers of ethylene (B1197577) oxide). kpi.ua These studies, often performed at the HF level with basis sets like 3-21G*, have identified numerous stable conformers and provided insights into the coordination chemistry of the lithium ion. kpi.ua The binding energies, further refined with higher-level calculations, show an increase with the length of the glyme chain, reaching a maximum for hexacoordinated lithium. kpi.ua This information is crucial for understanding the behavior of lithium ions in polymer electrolytes. kpi.ua
Furthermore, ab initio methods have been employed to study the regioselectivity of alkylation reactions of substituted cyclopentadienide anions, with calculations at the RHF/6-311G level helping to rationalize the observed product distributions. msu.ru
Gauge-Independent Atomic Orbital (GIAO) Method for NMR Parameters
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of NMR chemical shifts. This method has proven to be highly effective in predicting and interpreting the NMR spectra of organometallic compounds.
Studies on lithium cyclopentadienide have shown that GIAO calculations, particularly when combined with DFT methods like B3LYP, can accurately reproduce experimental ¹³C NMR chemical shifts. acs.orgnih.gov For instance, B3LYP-GIAO/TZVP calculations on solid-state lithium cyclopentadienide show remarkable agreement with experimental ¹³C and ⁶Li NMR data. nih.gov The calculations were able to identify the axially symmetric ¹³C-shift tensor components and explain the extremely high-field component of the ⁶Li tensor as a result of cumulative ring current effects. nih.gov
The success of the GIAO method extends to substituted cyclopentadienyl lithium compounds, where B3LYP/6-311G* calculations of ¹³C NMR shifts closely match experimental values, thereby validating the computational model. acs.org The reliability of GIAO calculations has been statistically analyzed across various classes of organic compounds, leading to the development of empirical corrections to further improve their accuracy. msu.ru
The IGLO (Individual Gauge for Localized Orbitals) method, a precursor to GIAO, has also been used in conjunction with MNDO calculations to study the structure of lithium cyclopentadienide in tetrahydrofuran (B95107) solution. acs.org
Table 7.2: Calculated vs. Experimental NMR Tensor Components for Solid CpLi nih.gov
| Nucleus | Tensor Component | Calculated (B3LYP-GIAO/TZVP) | Experimental |
| ¹³C | δ₁₁ = δ₂₂ | 151.5 ppm | 151.5 ppm |
| ¹³C | δ₃₃ | 15.5 ppm | 15.5 ppm |
| ⁶Li | δ₁₁ = δ₂₂ | +1.0 ppm | +1.0 ppm |
| ⁶Li | δ₃₃ | -43.0 ppm | -43.0 ppm |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules and materials over time. While specific MD simulations focusing solely on lithium cyclopentadienide are not extensively detailed in the provided search results, the principles and methodologies are well-established for similar systems, particularly in the context of lithium-ion battery electrolytes. nih.govnih.govrandallcygan.comnih.govnih.govnih.gov
MD simulations of lithium alkyl carbonates, which are components of the solid-electrolyte interphase (SEI) in lithium-ion batteries, have been performed using quantum chemistry-based polarizable force fields. nih.gov These simulations reveal details about the coordination of the lithium ion and the mechanism of charge transport. nih.gov Similarly, MD simulations of lithium salt solutions in various organic carbonates have been used to investigate the solvation structure and dynamics of the lithium ion. nih.gov
The integration of quantum mechanics and molecular mechanics (QM/MM) in MD simulations allows for the study of chemical reactions in complex environments. mdpi.com For example, QM/MC (Quantum Mechanics/Monte Carlo) simulations have been used to study Diels-Alder reactions, which are relevant to the chemistry of cyclopentadiene (B3395910). researchgate.net
High-throughput MD simulations, combined with machine learning, are emerging as a strategy for the rapid screening and optimization of electrolytes for lithium metal batteries. nih.gov These approaches can predict key properties like ionic conductivity and help identify promising new electrolyte formulations.
Modeling Reaction Mechanisms and Transition States
Computational modeling plays a crucial role in understanding the mechanisms of chemical reactions involving lithium cyclopentadienide and related species. By calculating the energies of reactants, products, and transition states, chemists can gain insights into reaction pathways and predict reactivity.
Theoretical studies have been conducted on the Diels-Alder reactions of cyclopentadiene with various dienophiles. biomedres.us These studies help to understand the factors that control the stereoselectivity and regioselectivity of these important cycloaddition reactions. For instance, the activation barriers for concerted versus stepwise pathways can be calculated to determine the most likely reaction mechanism.
The reactivity of organolithium compounds is a central theme in these computational investigations. The nucleophilic and basic properties of lithium cyclopentadienide are attributed to the negative charge on the cyclopentadienyl anion, which is enhanced by the presence of the lithium cation. Computational methods can model the transition states of reactions where this nucleophilicity is key, such as in addition reactions to carbonyl compounds or in the initiation of polymerization.
Furthermore, computational studies have explored the mechanism of hydride transfer reactions, a fundamental process in organic and organometallic chemistry. scispace.com Ab initio calculations on the reaction between the cyclopropenyl cation and lithium hydride have characterized the transition state and provided evidence for a hydride-ion transfer mechanism. scispace.com
Theoretical Insights into Aromaticity, Stability, and Bonding
The cyclopentadienyl anion (Cp⁻) is a classic example of an aromatic species, and theoretical studies have provided deep insights into the nature of its aromaticity, stability, and bonding in compounds like lithium cyclopentadienide.
The aromaticity of the cyclopentadienyl anion is a consequence of its planar, cyclic, conjugated system containing 6 π-electrons, which satisfies Hückel's rule (4n+2 π-electrons, where n=1). arxiv.orgmdpi.com Computational methods provide quantitative measures of aromaticity. One such measure is the Nucleus-Independent Chemical Shift (NICS), which is calculated at the center of the ring. acs.org A negative NICS value is indicative of aromaticity, arising from the diatropic ring current induced by an external magnetic field.
Theoretical investigations have compared the aromaticity of the cyclopentadienyl anion to other five-membered heterocyclic systems like pyrrole (B145914) and furan, confirming the order of aromaticity to be cyclopentadienyl anion > pyrrole > furan. arxiv.org The stability of the cyclopentadienyl anion is significantly enhanced by this aromatic character.
The bonding between the lithium cation and the cyclopentadienyl anion in CpLi is primarily ionic. researchgate.net However, there is also a degree of covalent interaction, which can be analyzed using various computational techniques. Natural Bond Orbital (NBO) analysis, for example, can provide information about charge distribution and orbital interactions. Computational studies on substituted cyclopentadienyl lithium complexes have shown that electron-donating substituents on the ring increase the electron density on the Cp anion, leading to a shorter and stronger bond with the lithium cation. researchgate.net
Analysis of Electron Delocalization
The cyclopentadienyl anion (Cp⁻), a key component of lithium cyclopentadienide, is a classic example of an aromatic system. nih.govpsgcas.ac.in It possesses six π-electrons delocalized over the five-membered ring, fulfilling Hückel's rule for aromaticity. psgcas.ac.in Computational studies have been instrumental in quantifying and visualizing this electron delocalization and understanding its perturbation upon coordination to a lithium cation.
A variety of theoretical methods are employed to analyze the electronic structure. The Hückel Molecular Orbital (HMO) method provides a foundational, qualitative picture of the π-electron system, its energy levels, and delocalization energy. researchgate.net More advanced quantum chemical methods are used for a precise, quantitative description.
Natural Bond Orbital (NBO) Analysis Natural Bond Orbital (NBO) analysis is a technique that transforms the delocalized molecular orbitals from a quantum mechanical calculation into localized orbitals corresponding to a Lewis structure representation. numberanalytics.com This allows for a clear interpretation of charge distribution and donor-acceptor interactions. In studies of lithium cyclopentadienide complexes, NBO analysis reveals that complexation with the lithium cation leads to only minor shifts in electron charge. nih.govnih.gov This finding underscores the predominantly ionic character of the bond between the lithium ion and the cyclopentadienyl ring. The NBO charges on the lithium cation in various complexes further support this electrostatic view. nih.gov
| Complex | NBO Charge on Li⁺ (a.u.) |
|---|---|
| Li⁺C₅H₅⁻ | +0.963 |
| C₅H₅⁻Li⁺C₅H₅⁻ | +0.934 |
| Li⁺C₅H₅⁻Li⁺C₅H₅⁻ | +0.957 |
| C₅H₅⁻Li⁺C₅H₅⁻Li⁺C₅H₅⁻ | +0.941 |
| Li⁺C₅H₅⁻Li⁺ | +0.970 |
Table 1. NBO charges of the lithium cation in various cyclopentadienyl complexes, indicating a consistently high positive charge. Data sourced from DFT calculations. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to characterize chemical bonding. nih.gov For lithium cyclopentadienide, QTAIM analyses consistently point towards a closed-shell interaction, which is characteristic of ionic bonds. nih.gov Key indicators from these analyses include the low electron density at the bond critical points (BCPs) between the lithium and carbon atoms and positive values for the Laplacian of the electron density (∇²ρ_BCP). nih.gov These features signify that the interaction is dominated by electrostatics rather than significant covalent character, which would be indicated by higher electron density and a negative Laplacian. nih.gov
Electron Localization Function (ELF) The Electron Localization Function (ELF) is another tool used to analyze electron delocalization. researchgate.net It provides a visual representation of electron pair localization, clearly distinguishing core, bonding, and lone pair electrons. researchgate.net In the context of the cyclopentadienyl anion, ELF analysis helps to visualize the delocalized π-system responsible for its aromaticity and stability.
Computational Assessment of Energetic and Geometric Parameters
Computational chemistry is extensively used to predict and analyze the geometric structures and energetic properties of lithium cyclopentadienide and related complexes. Density Functional Theory (DFT) is a widely applied method, with functionals such as ωB97XD, B3LYP, and BP86, often paired with basis sets like aug-cc-pVTZ or TZ2P, providing reliable results. nih.govnih.govnih.gov For higher accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (CCSD(T)) are also utilized. researchgate.net
Geometric Parameters Geometry optimization calculations predict the most stable three-dimensional structure of a molecule. For lithium cyclopentadienide complexes, these calculations provide key parameters such as the distance between the lithium cation and the carbon atoms of the ring. nih.gov Studies show a correlation between the electronic properties of the cyclopentadienyl ring and the metal-ring distance; more electron-rich rings lead to shorter and stronger bonds with the metal cation. researchgate.net Solid-state NMR studies, in conjunction with B3LYP-GIAO theoretical calculations, have been used to investigate the polymeric structure of ligand-free lithium cyclopentadienide, with calculated tensor components showing remarkable agreement with experimental measurements. nih.gov
| Complex | Li⁺···C Distance (Å) | Electron Density at BCP (ρ_BCP, a.u.) |
|---|---|---|
| Li⁺C₅H₅⁻ | 2.227 | 0.021 |
| C₅H₅⁻Li⁺C₅H₅⁻ | 2.285 | 0.018 |
| Li⁺C₅H₅⁻Li⁺C₅H₅⁻ | 2.242 | 0.020 |
| C₅H₅⁻Li⁺C₅H₅⁻Li⁺C₅H₅⁻ | 2.270 | 0.018 |
| Li⁺C₅H₅⁻Li⁺ | 2.203 | 0.023 |
Table 2. Selected geometric and electron density parameters for various lithium cyclopentadienide complexes from DFT calculations. The low values of electron density at the bond critical point (BCP) are characteristic of ionic interactions. nih.gov
Energetic Parameters Computational methods are also employed to determine the stability and interaction energies within these complexes. Energy Decomposition Analysis (EDA) is a particularly insightful method that partitions the total interaction energy into distinct physical components: electrostatic interaction, Pauli repulsion, and orbital interaction. nih.govnih.gov For a range of lithium cyclopentadienide complexes, including half-sandwich (Li⁺C₅H₅⁻) and sandwich (C₅H₅⁻Li⁺C₅H₅⁻) structures, EDA reveals that the electrostatic term is the most significant attractive contribution to the total interaction energy. nih.govnih.govrichmond.edu This computational result provides strong evidence for the predominantly ionic nature of the bonding. For example, the total interaction energy for the sandwich complex C₅H₅⁻Li⁺C₅H₅⁻ was calculated to be -62.02 kcal/mol, while for the triple-decker C₅H₅⁻Li⁺C₅H₅⁻Li⁺C₅H₅⁻, the interaction of one C₅H₅⁻ unit with the rest of the complex is -78.05 kcal/mol. nih.gov These calculations not only quantify the strength of the interaction but also confirm that the fundamental bonding mechanism is electrostatic attraction.
Advanced Topics and Emerging Research Directions
Superbulky and Sterically Hindered Cyclopentadienyl (B1206354) Lithium Systems
The introduction of sterically demanding substituents onto the cyclopentadienyl (Cp) ring has profound effects on the resulting lithium complexes, influencing their stability, structure, and reactivity. numberanalytics.comontosight.ai These "superbulky" ligands are instrumental in creating unique chemical environments around the metal center. numberanalytics.comontosight.ai
One of the primary applications of sterically hindered cyclopentadienyl ligands is the kinetic stabilization of otherwise transient or highly reactive species. researchgate.net The sheer bulk of substituents like tert-butyl or triisopropylphenyl can effectively create a protective pocket around the metal center, preventing unwanted intermolecular reactions, such as dimerization or polymerization. ontosight.aiacs.org This steric shielding allows for the isolation and characterization of metal complexes that would be unstable with smaller ligands. researchgate.net For instance, the use of superbulky β-diketiminate ligands, which share the principle of steric shielding with bulky Cp ligands, has been shown to control metal-metal bond formation versus N2 activation in manganese chemistry. acs.org
The steric bulk of cyclopentadienyl ligands directly influences the coordination geometry and reactivity of the metal center. numberanalytics.comnumberanalytics.com Large substituents can enforce unusual coordination numbers and geometries, such as the bent metallocene structure. numberanalytics.com This distortion from idealized geometries can, in turn, alter the electronic properties and reactivity of the complex. numberanalytics.comnumberanalytics.com For example, the presence of bulky Cp ligands can hinder the approach of substrates, leading to changes in reaction rates and selectivity. numberanalytics.com In some cases, this steric hindrance can be leveraged to achieve high chemoselectivity in catalytic reactions by favoring one reaction pathway over another. nih.gov The pentamethylcyclopentadienyl (Cp*) ligand, a well-known example, is more sterically demanding and a stronger electron donor than the parent Cp ligand, leading to more stable complexes that are more easily oxidized. nih.gov
Zwitterionic and Multi-Functionalized Cyclopentadienide (B1229720) Systems
Recent research has focused on the synthesis and application of cyclopentadienyl ligands bearing zwitterionic or multiple functional groups. Zwitterionic cyclopentadienides, such as those with imidazolium (B1220033) or pyrrolinium substituents, exhibit remarkable stability in air and moisture compared to traditional, highly air-sensitive Cp anions. chemrxiv.org These compounds can be considered organic cyclopentadienide equivalents and serve as precursors for metallocenes and half-sandwich complexes. rsc.org The synthesis of a η5-coordinated LiCp complex has been achieved through the simple addition of a lithium salt to a strongly zwitterionic fulvalene (B1251668). rsc.org
Multi-functionalized cyclopentadienyl ligands offer a platform for creating complexes with tunable properties. uzh.chresearchgate.net By incorporating various functional groups, it is possible to systematically alter the electronic and steric characteristics of the ligand and, consequently, the resulting metal complex. uzh.chresearchgate.net This approach allows for the development of "matched-pair" complexes with varied structures but identical functionalities, which is particularly relevant in the design of bioorganometallic compounds and molecular imaging agents. uzh.ch The synthetic strategy often involves the reaction of triphenylphosphonium salts with α-bromo-ketones to produce trisubstituted cyclopentadienes. uzh.ch
Analogues and Heteroatom-Substituted Systems (e.g., Silolides, Inorganic Analogs)
Expanding beyond all-carbon cyclopentadienyl rings, researchers have explored analogues where one or more carbon atoms are replaced by heteroatoms. Silolides, the silicon-containing analogues of cyclopentadienides, have attracted considerable attention. The first planar lithium silolide has been structurally characterized, revealing a high degree of aromaticity. rsc.org The synthesis of these compounds can be challenging due to the tendency of the silolide anion to be pyramidal. rsc.org Bulky substituents on the silicon atom are crucial for enforcing a planar geometry. rsc.org The reactivity of silolyl and germolyl (germanium analogue) complexes has also been investigated, leading to the synthesis of novel transition metal complexes. acs.org
Inorganic analogues of the cyclopentadienyl ligand, where all CH groups are replaced by isoelectronic elements, represent a significant frontier. chemistryviews.org For example, all-phosphorus (P5) and mixed phosphorus-arsenic rings have been synthesized and stabilized in sandwich complexes. chemistryviews.org Recently, complexes containing planar Sb5 and Bi5 rings have been prepared under mild conditions, stabilized by transition metals and bulky cations. chemistryviews.org Unlike the aromatic cyclopentadienyl anion, these inorganic analogues can exhibit different electronic structures and bonding models. chemistryviews.org
Supramolecular Assembly and Extended Structures in Lithium Cyclopentadienide Chemistry
Lithium cyclopentadienides, particularly in the absence of coordinating solvents, have a strong tendency to form supramolecular assemblies and extended polymeric structures. The first X-ray crystal structure of a base-free lithium cyclopentadienide, [Li(C5H4SiMe3)]n, revealed a highly ordered polymeric, "supersandwich" metallocene structure. acs.org In this arrangement, the lithium atoms are sandwiched between two η5-coordinated cyclopentadienyl rings, which in turn bridge to other lithium centers. This propensity for self-assembly is driven by the desire of the lithium cation to achieve a higher coordination number. acs.org The nature of the substituents on the cyclopentadienyl ring can influence the specific type of supramolecular structure formed. For example, the lithium salt of 1,1-bis(3-adamantyl-5-methylpyrazolyl)-2,2-diphenyl-2-ethyl-cyclopentadienide forms a solvent-free complex where the lithium is coordinated by the two pyrazolyl groups and the cyclopentadienide ring. core.ac.uk The study of these extended structures is crucial for understanding the fundamental aggregation behavior of organolithium compounds. acs.org
Q & A
Q. What are the primary synthesis routes for cyclopenta-1,3-diene, and what experimental conditions are critical to prevent polymerization?
Cyclopenta-1,3-diene can be synthesized via:
- Catalytic dimerization of butadiene : Transition metal catalysts (e.g., Ni or Co) enable a [4+2] cycloaddition. Precise temperature control (typically 80–120°C) and inert atmospheres are essential to avoid side reactions .
- Thermal decomposition of cyclopentanone : Acid catalysts (e.g., H₂SO₄) and high temperatures (>200°C) drive ketone decomposition, requiring rapid quenching to isolate the product .
- Retro-Diels-Alder reaction of dicyclopentadiene : Heating dicyclopentadiene above 150°C under reduced pressure yields monomeric cyclopenta-1,3-diene. Immediate distillation under nitrogen prevents re-dimerization .
Q. How can the aromaticity of cyclopenta-1,3-diene be experimentally validated?
Aromaticity is confirmed through:
- Nuclear Magnetic Resonance (NMR) : Observation of diamagnetic shielding in NMR (e.g., upfield shifts for ring protons) due to electron delocalization .
- X-ray crystallography : Planar ring geometry and bond-length alternation analysis (C–C single bonds ~1.46 Å, double bonds ~1.34 Å) .
- Reactivity studies : Participation in electrophilic substitution (e.g., Friedel-Crafts alkylation) rather than addition reactions .
Q. What methodologies are recommended to stabilize cyclopenta-1,3-diene in laboratory settings?
- Low-temperature storage : Maintain at –20°C under inert gas (argon/nitrogen) to retard dimerization .
- Use of radical inhibitors : Additives like hydroquinone (0.1–1% w/w) suppress radical-mediated polymerization .
- Distillation under vacuum : Rapid isolation post-synthesis minimizes exposure to ambient conditions .
Q. What are the key considerations when designing Diels-Alder reactions using cyclopenta-1,3-diene as a diene?
- Electron-deficient dienophiles : Maleic anhydride or nitroolefins enhance reaction efficiency due to cyclopenta-1,3-diene’s moderate electron density .
- Solvent selection : Non-polar solvents (e.g., benzene) favor cycloaddition kinetics, while polar aprotic solvents (e.g., DMF) may stabilize charge-transfer intermediates .
- Temperature control : Reactions typically proceed at 25–80°C; higher temperatures risk retro-Diels-Alder decomposition .
Advanced Research Questions
Q. How can density functional theory (DFT) models elucidate the electronic structure of lithium-cyclopenta-1,3-diene complexes?
- Correlation-energy functionals : Lee-Yang-Parr (LYP) functionals (e.g., B3LYP) accurately model electron correlation in organolithium compounds, enabling prediction of bond dissociation energies and charge distribution .
- Natural Bond Orbital (NBO) analysis : Quantifies Li–C interaction strength (e.g., Wiberg bond indices) and delocalization effects in the cyclopentadienyl ring .
- Benchmarking with experimental data : Compare computed IR vibrational frequencies (e.g., C–Li stretches ~400–500 cm⁻¹) with spectroscopic results to validate models .
Q. What mechanistic insights explain unexpected rearrangements in cyclopenta-1,3-diene-derived Diels-Alder adducts?
- Zwitterionic intermediates : Adducts like thiophosgene-cyclopenta-1,3-diene undergo heterolytic C–S bond cleavage, forming stabilized allylic carbocations that drive rearrangements (e.g., quasi-Friedel-Crafts products) .
- Kinetic vs. thermodynamic control : Time-resolved NMR can distinguish transient intermediates (e.g., monocyclic dithioformates) from thermodynamically favored products .
Q. How should researchers resolve contradictions in reported cyclopenta-1,3-diene reactivity across literature studies?
- Systematic variable testing : Replicate experiments under varying conditions (e.g., solvent polarity, temperature) to identify sensitivity thresholds .
- Cross-validation with spectroscopic data : Use - COSY or HSQC NMR to confirm structural assignments of disputed products .
- Meta-analysis of computational datasets : Compare multiple DFT functionals (e.g., M06-2X vs. ωB97X-D) to assess robustness of mechanistic predictions .
Q. What experimental strategies mitigate side reactions in the synthesis of cyclopenta-1,3-diene derivatives for catalytic applications?
- Substoichiometric catalyst loading : For guanidine-catalyzed reactions, ≤5 mol% catalyst reduces unwanted proton transfer pathways .
- In situ monitoring : ReactIR or UV-Vis spectroscopy tracks intermediate formation (e.g., zwitterions) to optimize reaction quenching times .
- Steric protection : Bulky substituents (e.g., tert-butyl groups) on the cyclopentadienyl ring suppress dimerization during organometallic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
